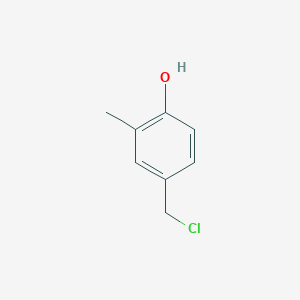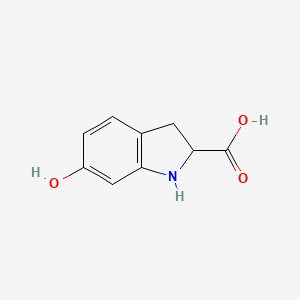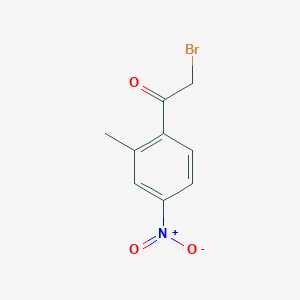![molecular formula C26H35BO2S3 B12332140 2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12332140.png)
2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronic ester group attached to a thiophene-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Core: The thiophene core is synthesized through a series of reactions involving thiophene derivatives. This often includes the use of Grignard reagents or lithium-halogen exchange reactions to introduce the 2-ethylhexyl group.
Boronic Ester Formation: The boronic ester group is introduced through a reaction between a thiophene derivative and a boronic acid or boronic ester precursor. This step often requires the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under specific conditions (e.g., temperature, solvent, and base).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the electronic properties of the thiophene rings.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: It is employed in the synthesis of conjugated polymers and copolymers, which are used in various advanced materials with unique electronic and optical properties.
Photocatalysis: The compound’s ability to participate in photocatalytic reactions makes it useful in the development of photocatalysts for hydrogen evolution and other energy-related applications.
Mechanism of Action
The mechanism by which 2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its electronic structure. The thiophene rings and boronic ester group contribute to the compound’s ability to participate in electron transfer processes. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance.
Comparison with Similar Compounds
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound features a similar thiophene-based structure but lacks the boronic ester group.
2,6-bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with trimethyltin groups instead of the boronic ester.
Uniqueness
The presence of the boronic ester group in 2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity and electronic properties that distinguish it from similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Properties
Molecular Formula |
C26H35BO2S3 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H35BO2S3/c1-7-9-10-18(8-2)17-19-11-12-20(30-19)21-13-14-22(31-21)23-15-16-24(32-23)27-28-25(3,4)26(5,6)29-27/h11-16,18H,7-10,17H2,1-6H3 |
InChI Key |
YMALHLUYMCWDJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


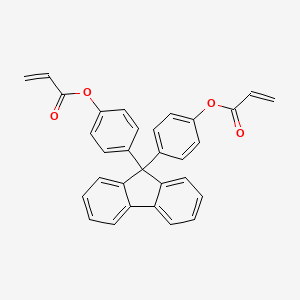
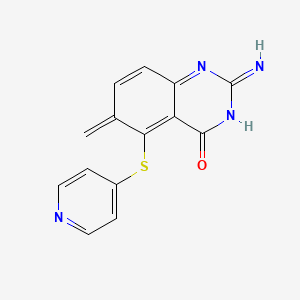

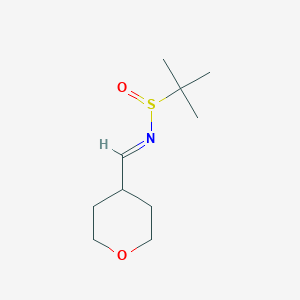
![Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-](/img/structure/B12332109.png)
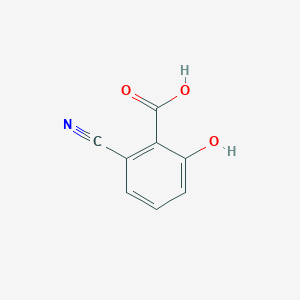
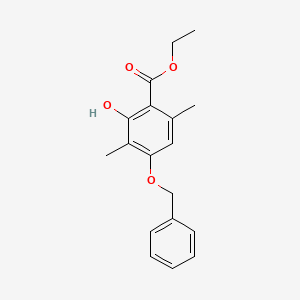

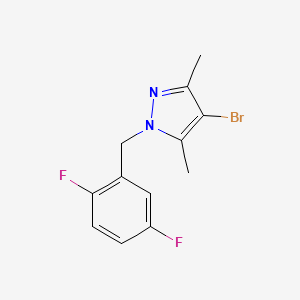

![O-{[2-methoxy-5-(trifluoromethyl)phenyl]methyl}hydroxylamineHClsalt](/img/structure/B12332135.png)
